

Step-by-Step Fura Red AM Loading Protocol for Neurons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fura Red AM**

Cat. No.: **B15139589**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cultured neurons with **Fura Red AM**, a ratiometric fluorescent indicator used to measure intracellular calcium concentration. Fura Red is excitable by visible light, which can reduce phototoxicity compared to UV-excitible indicators like Fura-2. When used in combination with a green fluorescent calcium indicator such as Fluo-3, Fluo-8®, or Cal-520®, Fura Red allows for ratiometric measurements of calcium dynamics.

Principle of Fura Red AM Loading and Calcium Measurement

Fura Red AM, an acetoxymethyl (AM) ester derivative of Fura Red, is a lipophilic molecule that can readily cross the cell membrane of live neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic Fura Red molecule within the cytoplasm. The fluorescence of Fura Red is dependent on the concentration of free cytosolic calcium ($[Ca^{2+}]_i$). While Fura Red itself is not a ratiometric dye in the same way as Fura-2, it is often used in combination with other indicators for ratiometric analysis. For standalone use, changes in fluorescence intensity at its emission wavelength correlate with changes in intracellular calcium.

Experimental Protocols

Materials and Reagents

- Fura Red, AM (acetoxymethyl ester)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Probenecid
- Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)
- Bovine Serum Albumin (BSA, optional)
- Cultured neurons on glass coverslips or in microplates

Solution Preparation

1. Fura Red AM Stock Solution (1-5 mM)

- Prepare a stock solution of **Fura Red AM** in high-quality anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of Fura Red, AM in 918.28 µL of DMSO.[\[1\]](#)
- It is recommended to prepare the stock solution on the day of the experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture, for up to three months.[\[2\]](#)

2. 10% (w/v) Pluronic® F-127 Stock Solution

- Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.
- Gently heat the solution to 40-50°C for about 30 minutes to aid dissolution.[\[2\]](#)
- Store at room temperature; do not freeze.[\[2\]](#)

3. Probenecid Stock Solution (25 mM)

- Probenecid helps to inhibit organic anion transporters, reducing the leakage of the de-esterified dye from the cells.[\[2\]](#)

- Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[2]
- Bring the final volume to 10 mL with HHBS or your buffer of choice.[2]
- Aliquot and store at -20°C, protected from light.[2]

Fura Red AM Loading Protocol for Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

Step 1: Prepare the Loading Buffer

- Prepare the loading buffer using a physiological solution such as HBSS or Tyrode's solution, ensuring it is phenol red-free to minimize background fluorescence.[3][4]
- For a final **Fura Red AM** concentration of 2-5 μ M, dilute the **Fura Red AM** stock solution into the loading buffer.[2]
- To aid in the dispersion of the water-insoluble **Fura Red AM**, add Pluronic® F-127 to a final concentration of 0.02-0.04%. [2] To do this, first mix the required volume of **Fura Red AM** stock with an equal volume of 10% Pluronic® F-127 stock before diluting in the loading buffer.
- If dye leakage is a concern, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM.[2]
- Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully dispersed.[3][5]

Step 2: Cell Loading

- Remove the culture medium from the neurons.
- Gently wash the cells once with pre-warmed (37°C) loading buffer (without the dye).
- Add the **Fura Red AM** loading solution to the cells.

- Incubate the cells for 30-60 minutes at 37°C in a dark incubator.[3][4][5] The optimal loading time can vary between cell types and should be determined empirically.[3][6]

Step 3: Washing and De-esterification

- After incubation, remove the loading solution.
- Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye, but containing Probenecid if used during loading) to remove any extracellular **Fura Red AM**.
- Add fresh, pre-warmed buffer (with Probenecid if applicable) to the cells and incubate for an additional 30 minutes at 37°C. This allows for the complete de-esterification of the **Fura Red AM** by intracellular esterases.[4]

Step 4: Imaging

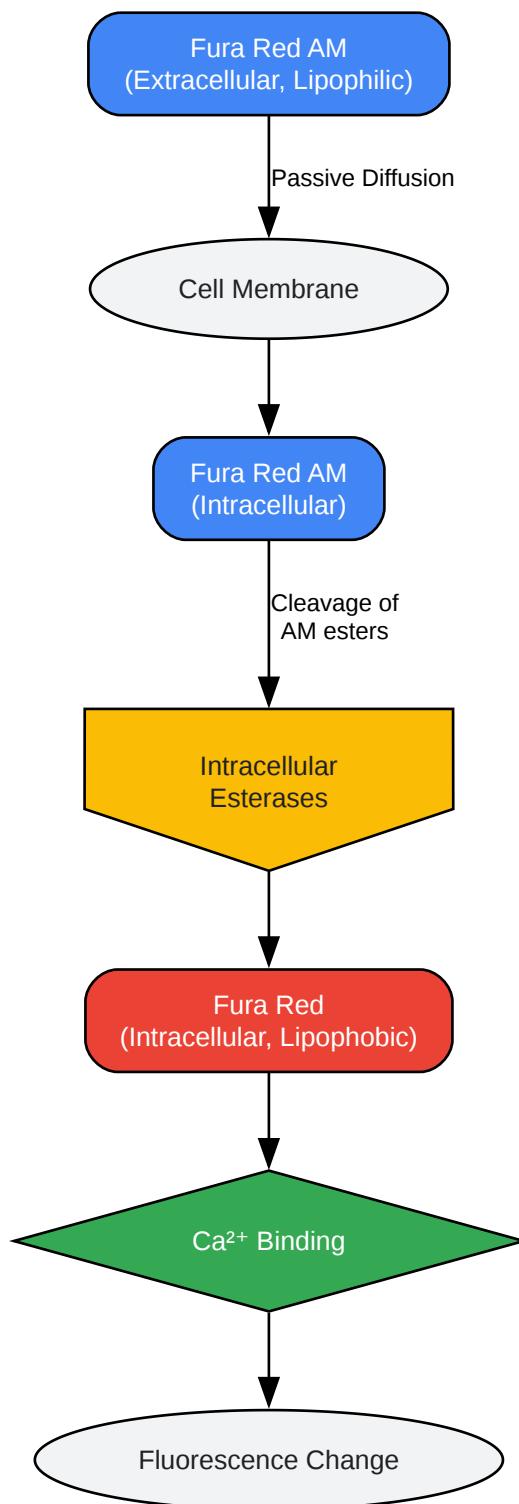
- Mount the coverslip with the loaded neurons onto an imaging chamber.
- Perfuse the cells with the imaging buffer (e.g., Tyrode's solution).
- Excite the Fura Red at approximately 435 nm and 470 nm and measure the emission at around 630 nm and 650 nm, respectively.[2] The specific wavelengths may vary depending on the imaging setup.

Data Presentation

Table 1: Summary of Quantitative Parameters for **Fura Red AM** Loading

Parameter	Recommended Range	Notes
Fura Red AM Stock Conc.	1-5 mM in DMSO	Prepare fresh or store at -20°C in aliquots. [2]
Final Fura Red AM Conc.	2-5 μ M	Optimal concentration should be determined empirically. [2]
Pluronic® F-127 Final Conc.	0.02-0.04%	Aids in dye solubilization. [2]
Probenecid Final Conc.	1-2.5 mM	Reduces dye leakage from cells. [2]
Loading Incubation Time	30-60 minutes	Can range from 15 min to 2 hours depending on cell type. [3] [6]
Loading Temperature	37°C	Room temperature can also be tested. [3]
De-esterification Time	30 minutes	Ensures complete cleavage of AM esters. [4]
Excitation Wavelengths	~435 nm / 470 nm	[2]
Emission Wavelengths	~630 nm / 650 nm	[2]

Mandatory Visualization


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: **Fura Red AM** loading workflow for neurons.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of **Fura Red AM** loading and calcium detection.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low fluorescence signal	- Incomplete de-esterification- Low dye concentration- Poor dye loading	- Increase de-esterification time.- Increase Fura Red AM concentration.- Optimize loading time and temperature. Ensure Pluronic F-127 is used.
High background fluorescence	- Incomplete removal of extracellular dye- Phenol red in the medium	- Increase the number and duration of washing steps.- Use phenol red-free imaging buffer.[3][4]
Rapid dye leakage	- Active transport out of the cell	- Include Probenecid in the loading and imaging buffers to block organic anion transporters.[2]
Cell death or altered morphology	- Dye toxicity at high concentrations- Phototoxicity	- Decrease the Fura Red AM concentration.- Reduce the intensity and duration of excitation light. Use neutral density filters if available.[3][5]
Dye compartmentalization	- Dye accumulating in organelles	- Lower the loading temperature to room temperature to reduce active transport into organelles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Step-by-Step Fura Red AM Loading Protocol for Neurons]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15139589#step-by-step-fura-red-am-loading-protocol-for-neurons>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com